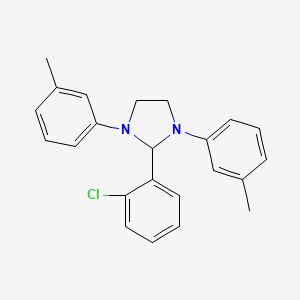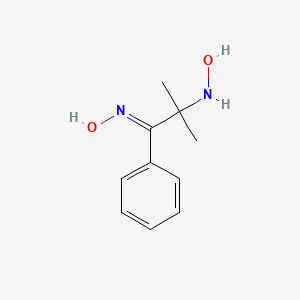![molecular formula C23H20N2O2S2 B11558664 Benzyl {[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B11558664.png)
Benzyl {[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL 2-{[3-CYANO-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a quinoline core substituted with a cyano group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-{[3-CYANO-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE typically involves multi-step reactions. One common method involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of potassium hydroxide in dimethylformamide (DMF). This intermediate undergoes further heterocyclization with 2-bromoacetyl compounds to yield the desired thiophene derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
BENZYL 2-{[3-CYANO-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents on the thiophene or quinoline rings .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, BENZYL 2-{[3-CYANO-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE has shown potential as an anti-cancer agent. Studies have demonstrated its ability to inhibit tumor cell growth in vitro, making it a promising candidate for further drug development.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the fine-tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism of action of BENZYL 2-{[3-CYANO-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets in cells. For example, its anti-cancer activity is believed to be due to its ability to interfere with cell signaling pathways that regulate cell growth and survival. The compound may bind to specific proteins or enzymes, inhibiting their activity and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: This compound shares a similar core structure but lacks the benzyl and acetate groups.
Thiophene derivatives: Various thiophene derivatives have similar structures and properties but differ in their specific substituents and functional groups.
Uniqueness
The uniqueness of BENZYL 2-{[3-CYANO-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE lies in its combination of a quinoline core with a thiophene ring and a cyano group
Properties
Molecular Formula |
C23H20N2O2S2 |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
benzyl 2-[(3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C23H20N2O2S2/c24-13-18-22(20-11-6-12-28-20)17-9-4-5-10-19(17)25-23(18)29-15-21(26)27-14-16-7-2-1-3-8-16/h1-3,6-8,11-12H,4-5,9-10,14-15H2 |
InChI Key |
ZEEKZKMSAKUJHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)OCC3=CC=CC=C3)C#N)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(4-bromophenyl)methylidene]nonane-1-sulfonohydrazide](/img/structure/B11558608.png)
![2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide](/img/structure/B11558616.png)
![Ethyl (5-{[(4-methoxyphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B11558617.png)
![(8E)-2-amino-4-(4-methylphenyl)-8-[(4-methylphenyl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11558621.png)


![4,4'-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis{N-[(Z)-(4-methoxyphenyl)methylidene]aniline}](/img/structure/B11558651.png)
![N-[(1Z)-3-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11558652.png)
![4-[(E)-{[(3-Hydroxyphenyl)formamido]imino}methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11558654.png)
![5-(Acetyloxy)-2-[(E)-{[2-(4-chlorophenoxy)acetamido]imino}methyl]phenyl acetate](/img/structure/B11558661.png)
![2-chloro-N-[(2-chlorophenyl)methyl]-4-nitrobenzamide](/img/structure/B11558667.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11558670.png)
![2,4-dichloro-6-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11558673.png)
